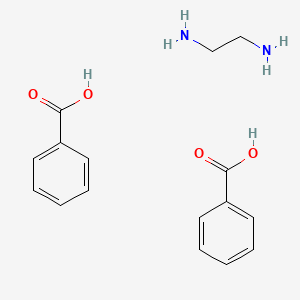

Benzoic acid;ethane-1,2-diamine

Description

Properties

CAS No. |

35349-75-8 |

|---|---|

Molecular Formula |

C16H20N2O4 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

benzoic acid;ethane-1,2-diamine |

InChI |

InChI=1S/2C7H6O2.C2H8N2/c2*8-7(9)6-4-2-1-3-5-6;3-1-2-4/h2*1-5H,(H,8,9);1-4H2 |

InChI Key |

RYAQSTUAVRXDSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science

Strategies for Salt Formation: Direct Crystallization and Co-crystallization Approaches

The formation of a salt between benzoic acid, a weak acid, and ethane-1,2-diamine, a basic amine, can be achieved through several strategic approaches, primarily direct crystallization and co-crystallization.

Direct Crystallization: This method involves the reaction of benzoic acid and ethane-1,2-diamine in a suitable solvent. The proton transfer from the carboxylic acid group of benzoic acid to the amino group of ethane-1,2-diamine results in the formation of the ethylenediammonium dicarboxylate salt. insightsociety.org Given that ethylenediamine (B42938) has two amine groups, it can accept protons from two benzoic acid molecules, leading to the formation of ethylenediammonium dibenzoate. The salt then crystallizes from the solution upon reaching supersaturation, which can be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent. ma.eduyoutube.com The stoichiometry of the resulting salt, whether a mono- or di-benzoate, can be influenced by the molar ratio of the reactants. google.com

Co-crystallization: This technique offers an alternative route to the formation of a solid crystalline material from benzoic acid and ethylenediamine. rsc.orgmdpi.com While true salt formation involves proton transfer, co-crystals are multi-component crystals held together by non-ionic interactions, such as hydrogen bonds. However, the distinction can sometimes be nuanced, existing on a continuum. In the context of benzoic acid and ethylenediamine, co-crystallization could be employed, and depending on the conditions and the specific pKa difference in a given environment, the resulting solid could range from a true salt to a co-crystal. insightsociety.org Methods like liquid-assisted grinding and slow evaporation are common techniques used to screen for and produce co-crystals. researchgate.neteurjchem.com

Influence of Solvent Systems on Crystallization Outcomes

The choice of solvent is a critical parameter that significantly influences the crystallization of ethylenediammonium dibenzoate. The solvent system can affect the solubility of the reactants, the supersaturation levels, the nucleation and growth kinetics, and ultimately the crystalline form of the final product.

The solubility of benzoic acid and ethylenediamine varies in different solvents. Benzoic acid, for instance, is sparingly soluble in cold water but much more soluble in hot water and organic solvents like ethanol. ma.eduyoutube.com The choice of solvent will therefore dictate the conditions required to achieve a supersaturated solution from which the salt can crystallize.

Different solvents can also lead to the formation of different polymorphs or solvates. The interaction between the solvent molecules and the solute molecules can influence the way the molecules arrange themselves in the crystal lattice. For example, the use of different solvents in the crystallization of other organic salts has been shown to result in different crystal forms. researchgate.net

| Solvent Property | Influence on Crystallization |

| Polarity | Affects the solubility of the acidic and basic components, influencing the rate of salt formation and crystallization. |

| Protic/Aprotic Nature | Protic solvents can compete for hydrogen bonding sites, potentially hindering the desired acid-base interaction. |

| Viscosity | Can impact the diffusion of molecules to the growing crystal surface, affecting crystal growth rate and morphology. |

| Boiling Point | Determines the temperature range for crystallization experiments and the rate of solvent evaporation. |

Polymorphism in Ethylenediammonium Dibenzoate Salts: Control and Characterization of Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration in the study of ethylenediammonium dibenzoate. rsc.orgrsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.

The formation of a specific polymorph can be influenced by various factors, including the choice of solvent, the rate of cooling or evaporation, the level of supersaturation, and the presence of impurities or additives. rsc.org For instance, in a related system, ethylenediammonium dinitrobenzoate, it was demonstrated that under specific conditions of temperature, pH, and supersaturation, the thermodynamically stable polymorph could be crystallized directly, bypassing the formation of a metastable form. rsc.org

The characterization of different polymorphic forms is typically achieved using a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern, providing a definitive fingerprint for identification. rsc.org

Differential Scanning Calorimetry (DSC): This technique can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion. researchgate.neteurjchem.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs based on subtle differences in their molecular conformations and intermolecular interactions, such as hydrogen bonding. rsc.org

Control over polymorphism is of paramount importance in various applications, as the properties of the crystalline form can significantly impact the performance and stability of the material.

Mechanistic Insights into Solid-State Salt Formation

The formation of ethylenediammonium dibenzoate can also occur in the solid state, a process driven by mechanochemical activation or thermal treatment. Solid-state reactions offer a solvent-free alternative for the synthesis of salts and co-crystals. rsc.org

Mechanochemical grinding of benzoic acid and ethylenediamine can induce a reaction through the intimate mixing and increased reactivity of the solid particles. This process can lead to the formation of the salt, and in some cases, can produce polymorphs that are different from those obtained from solution crystallization. rsc.org The energy input from grinding facilitates the proton transfer from benzoic acid to ethylenediamine.

Advanced Structural Characterization and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis of Ethylenediammonium Dibenzoate Systems

Identification of Ionic State and Proton Transfer Dynamics within the Crystal Lattice

In the reaction between benzoic acid, a carboxylic acid, and ethane-1,2-diamine (ethylenediamine), a base, a proton transfer event occurs. Ethylenediamine (B42938), with two amine groups, readily accepts protons to form the ethylenediammonium dication ([H₃N(CH₂)₂NH₃]²⁺). researchgate.netresearchgate.net Consequently, the benzoic acid molecule donates a proton from its carboxylic acid group to become the benzoate (B1203000) anion (C₆H₅COO⁻). The resulting compound, ethylenediammonium dibenzoate, is an organic salt.

The crystal structure confirms this ionic state, showing the distinct ethylenediammonium cation and two benzoate anions as the fundamental repeating unit. This proton transfer is a critical dynamic that dictates the primary electrostatic interactions holding the crystal lattice together. The process is analogous to order-disorder transitions observed in other co-crystals where proton transfer is a key feature. rsc.org

Elucidation of Molecular Conformations and Packing Arrangements

The three-dimensional structure of ethylenediammonium dibenzoate is defined by the specific conformations of its constituent ions and the manner in which they pack. The ethylenediammonium cation typically adopts an extended, or trans, conformation, often situated on a crystallographic inversion center. researchgate.net This linear arrangement is the most sterically and energetically favorable.

Analysis of Crystal Systems and Space Groups

Table 1: Representative Crystallographic Data for an Ethylenediammonium Dibenzoate System

| Parameter | Value (for Ethylenediammonium di(4-chlorobenzoate)) |

|---|---|

| Chemical Formula | C₁₆H₁₈Cl₂N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (No. 15) |

| a (Å) | 21.92(1) |

| b (Å) | 9.015(5) |

| c (Å) | 8.620(5) |

| **β (°) ** | 96.151(9) |

| **Volume (ų) ** | 1693.3 |

| Z | 4 |

Data sourced from a study on ethylenediammonium di(4-chlor-benzoate), a structural analogue. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orguwa.edu.aursc.org By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For ethylenediammonium dibenzoate, the analysis would highlight the dominance of O···H/H···O and N···H/H···N interactions, corresponding to the crucial N-H···O hydrogen bonds. In a typical molecular crystal of this nature, the relative contributions of various intermolecular contacts can be quantified.

Table 2: Illustrative Contributions to the Hirshfeld Surface for a Molecular Crystal

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-60% | Represents contacts between hydrogen atoms, typically the most abundant on the surface. uzh.ch |

| O···H / H···O | ~20-30% | Highlights the significant hydrogen bonding between benzoate oxygen and cation N-H groups. uzh.chresearchgate.net |

| C···H / H···C | ~10-20% | Arises from contacts between hydrogen atoms and the carbon atoms of the aromatic rings. uzh.ch |

| C···C | ~2-5% | Indicates π-π stacking interactions that may occur between the benzoate aromatic rings. |

This table provides an illustrative example of the types of insights gained from Hirshfeld surface analysis, with percentage ranges based on typical organic salts. uzh.ch

Vibrational Spectroscopy for Structural Elucidation: Infrared and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a complementary method to X-ray diffraction for structural analysis. mdpi.com These methods probe the vibrational modes of molecules, which are sensitive to bonding, symmetry, and intermolecular forces like hydrogen bonding.

Correlating Vibrational Modes with Hydrogen Bonding Networks

The formation of strong N-H···O hydrogen bonds in the crystal lattice of ethylenediammonium dibenzoate causes significant and predictable shifts in the vibrational frequencies of the involved functional groups. nih.gov The hydroxyl (O-H) stretching frequency, in particular, is highly sensitive to the presence and strength of hydrogen bonds. nih.govaps.orgpsu.edu

In the solid-state IR spectrum of the compound, the broad O-H stretching band characteristic of the carboxylic acid dimer (around 2500-3300 cm⁻¹) disappears. In its place, distinct bands corresponding to the N-H stretches of the ammonium (B1175870) groups appear. These are often broadened and shifted to lower frequencies compared to a free amine, which is a direct consequence of their involvement in strong hydrogen bonding. researchgate.net Similarly, the vibrational modes of the carboxylate group are affected.

Table 3: Correlation of Key Vibrational Modes with Hydrogen Bonding

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Observation in Ethylenediammonium Dibenzoate |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Absent, due to deprotonation of benzoic acid. |

| N-H Stretch (Ammonium) | 3000-3300 | Broadened and shifted to lower wavenumbers, indicating strong N-H···O hydrogen bonding. researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Absent. Replaced by carboxylate stretches. |

| COO⁻ Asymmetric Stretch | 1550-1610 | Strong band appears, confirming the formation of the benzoate anion. |

| COO⁻ Symmetric Stretch | 1380-1440 | Strong band appears, confirming the formation of the benzoate anion. |

Spectroscopic Signatures of Protonation and Anion-Cation Interactions

The formation of the benzoic acid;ethane-1,2-diamine salt is fundamentally an acid-base reaction involving the transfer of a proton from the carboxylic acid group of benzoic acid to one of the amino groups of ethane-1,2-diamine. This protonation event and the subsequent electrostatic interactions between the resulting benzoate anion and the ethylenediammonium cation are clearly manifested in their vibrational spectra (Infrared and Raman).

In the infrared (IR) spectrum of pure benzoic acid, a characteristic broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is attributed to the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. nih.govresearchgate.net The C=O stretching vibration of the carboxylic acid group typically appears as a strong band around 1680-1700 cm⁻¹. researchgate.net Upon salt formation with ethane-1,2-diamine, these features undergo significant changes.

The broad O-H stretching band disappears, and new bands associated with the N-H⁺ stretching vibrations of the ethylenediammonium cation emerge, typically in the region of 3000-3200 cm⁻¹. Furthermore, the sharp C=O stretching band of the carboxylic acid is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These usually appear around 1540-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group.

Raman spectroscopy complements IR spectroscopy in elucidating the structure of the salt. While the O-H stretch in benzoic acid can be weak in the Raman spectrum, the C=O stretch is typically a strong band. In the salt, the symmetric stretch of the carboxylate group often gives a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in both solution and the solid state. docbrown.inforesearchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms, stoichiometry, and molecular dynamics.

In the ¹H NMR spectrum of benzoic acid, the aromatic protons typically appear in the range of 7.4-8.1 ppm, and the acidic proton of the carboxylic acid gives a broad singlet at a downfield chemical shift (often >12 ppm), which is concentration and solvent dependent. docbrown.info The protons of ethane-1,2-diamine appear as a singlet around 2.7-2.9 ppm in its free base form. Upon salt formation in a suitable solvent, the proton signals of both components will be observed. The chemical shift of the N-H protons of the ethylenediammonium cation will be significantly different from the N-H protons of the free diamine and will likely appear as a broader signal due to exchange processes and coupling to ¹⁴N.

The ¹³C NMR spectrum of benzoic acid shows signals for the carboxyl carbon around 167-173 ppm and the aromatic carbons between 128-134 ppm. docbrown.info For ethane-1,2-diamine, the two equivalent carbons appear around 45 ppm. In the salt, the chemical shift of the carboxylate carbon will be slightly shifted compared to the carboxylic acid carbon.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for characterizing the crystalline form of the salt. researchgate.netnih.govosti.gov High-resolution ¹³C ssNMR can distinguish between different crystalline polymorphs and provide information on the number of non-equivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net For instance, in a co-crystal of benzoic acid and another molecule, distinct resonances for the carboxylic acid carbons of each crystallographically independent benzoic acid molecule can be observed. researchgate.net Similarly, for the this compound salt, ssNMR can confirm the presence of the benzoate and ethylenediammonium ions in the solid state and probe the local symmetry of the ionic constituents.

| Nucleus | Benzoic Acid (Typical δ in CDCl₃) | Ethane-1,2-diamine (Typical δ in CDCl₃) | This compound (Expected Changes) |

| ¹H | ~12-13 ppm (COOH), 7.4-8.1 ppm (Aromatic) docbrown.info | ~2.7 ppm (CH₂), ~1.5 ppm (NH₂) | Disappearance of COOH signal. Shifted and broadened NH₃⁺ signals. Aromatic signals may show slight shifts. |

| ¹³C | ~172 ppm (C=O), 128-134 ppm (Aromatic) docbrown.info | ~45 ppm (CH₂) | Shift in the carboxylate carbon signal. CH₂ signal will be influenced by protonation. Aromatic carbon signals may show minor shifts. docbrown.info |

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.

Determination of Stoichiometry and Host-Guest Complexation in Solution

In solution, NMR spectroscopy can be effectively used to determine the stoichiometry of the interaction between benzoic acid and ethane-1,2-diamine. By integrating the signals of the aromatic protons of benzoic acid and the methylene (B1212753) protons of ethane-1,2-diamine in the ¹H NMR spectrum of a solution containing both components, the molar ratio of the two species can be determined.

For instance, if the salt has a 2:1 stoichiometry of benzoic acid to ethane-1,2-diamine (ethylenediammonium dibenzoate), the ratio of the integrated intensity of the aromatic protons to the methylene protons would be 10:4 (or 5:2), assuming all five aromatic protons of each benzoic acid molecule are accounted for.

This method is a form of host-guest chemistry analysis, where the ethane-1,2-diamine can be considered the "host" for the benzoic acid "guest" protons, or vice versa, in the context of the acid-base interaction. Titration experiments, where one component is incrementally added to the other while monitoring the changes in chemical shifts, can provide detailed information about the binding affinity and the stoichiometry of the complex formed in solution.

Probing Molecular Dynamics and Interactions

NMR spectroscopy, in conjunction with molecular dynamics (MD) simulations, offers a powerful approach to investigate the molecular dynamics and intermolecular interactions within the this compound system. ucl.ac.ukunimi.itresearchgate.netnih.gov Techniques such as relaxation time measurements (T₁ and T₂) and Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the rotational and translational motions of the molecules in solution.

For example, changes in the relaxation times of the protons and carbons upon salt formation can indicate changes in molecular mobility. The observation of NOEs between the protons of the benzoate anion and the ethylenediammonium cation can provide direct evidence of their spatial proximity in solution, helping to characterize the nature of the ion pairing.

Other Advanced Spectroscopic Techniques for Structural Characterization (e.g., Mass Spectrometry)

Mass spectrometry (MS) is another valuable tool for the characterization of the this compound salt, providing information about its molecular weight and fragmentation pattern. docbrown.infopharmacy180.comfu-berlin.denist.gov

Using a soft ionization technique like Electrospray Ionization (ESI), it would be expected to observe ions corresponding to the protonated ethane-1,2-diamine [H₂N(CH₂)₂NH₃]⁺ and the benzoate anion [C₆H₅COO]⁻ in the positive and negative ion modes, respectively. The observation of these ions would confirm the ionic nature of the compound. It may also be possible to observe clusters of ions, such as [(C₆H₅COO)₂(H₂N(CH₂)₂NH₃)]⁺ or [(C₆H₅COO)(H₂N(CH₂)₂NH₃)H]⁺, which can provide information about the stoichiometry of the salt in the gas phase. ecut.edu.cn

Under higher energy conditions, such as in electron ionization (EI) mass spectrometry, the components of the salt would likely fragment. The mass spectrum of benzoic acid is well-characterized, with a molecular ion peak at m/z 122 and major fragment ions at m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺). docbrown.infonist.gov Ethane-1,2-diamine would show fragmentation patterns typical of amines. The mass spectrum of the salt would likely be a combination of the fragmentation patterns of its individual components, potentially with additional peaks arising from interactions or reactions in the gas phase.

| Technique | Information Obtained | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Vibrational modes, functional groups, hydrogen bonding. nih.govresearchgate.net | Disappearance of broad O-H stretch, appearance of N-H⁺ and COO⁻ stretches. researchgate.net |

| Raman Spectroscopy | Complementary vibrational modes, skeletal vibrations. nih.gov | Strong symmetric COO⁻ stretch. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of atoms, stoichiometry, molecular dynamics. docbrown.inforesearchgate.netnih.gov | Shifts in proton and carbon signals upon salt formation, allowing for structural and stoichiometric analysis. researchgate.netdocbrown.infodocbrown.info |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, stoichiometry in the gas phase. docbrown.infopharmacy180.comfu-berlin.denist.gov | Observation of ions of the individual components and potentially ion clusters, confirming the ionic nature and stoichiometry. docbrown.infoecut.edu.cn |

Table 2: Summary of Advanced Spectroscopic Techniques and Their Application.

Supramolecular Interactions and Assembly

Hydrogen Bonding Networks in Ethylenediammonium Dibenzoate Solids

Charge-Assisted Hydrogen Bonds and Proton Transfer Events

A key feature of the interaction between benzoic acid and ethylenediamine (B42938) is the proton transfer from the carboxylic acid to the amine, creating the ethylenediammonium dication and two benzoate (B1203000) anions. This process gives rise to strong charge-assisted hydrogen bonds (N⁺-H···O⁻) between the ammonium (B1175870) groups of the cation and the carboxylate groups of the anions. researchgate.netiucr.orgmdpi.com These interactions are significantly stronger than conventional hydrogen bonds between neutral molecules, playing a crucial role in the stabilization of the crystal lattice. rsc.org The formation of these reliable charge-assisted hydrogen-bonded motifs is a common strategy in crystal engineering to create extended networks. researchgate.net In some amine-carboxylate systems, it has been observed that neutral carboxylic acid molecules can also be incorporated into the crystal lattice, hydrogen bonding to the primary charge-assisted framework. iucr.orgnih.gov

The extent of proton transfer can be influenced by the specific chemical environment and the pKa values of the acid and amine. While a full proton transfer is expected in this system, leading to the formation of an ionic salt, the dynamics of this process are central to the initial stages of co-crystal formation and self-assembly.

Non-Classical Hydrogen Bonds (e.g., C-H···O Interactions)

Beyond the dominant N⁺-H···O⁻ interactions, non-classical hydrogen bonds, such as C-H···O interactions, also contribute to the stability and dimensionality of the supramolecular structure. In these interactions, the C-H groups of the ethylenediammonium cation and the aromatic rings of the benzoate anions can act as weak hydrogen bond donors, with the carboxylate oxygen atoms acting as acceptors. Though individually weaker than classical hydrogen bonds, the cumulative effect of multiple C-H···O interactions can be significant in determining the final crystal packing arrangement. nih.gov The presence of these weaker interactions adds another layer of complexity and control to the supramolecular assembly.

Design Principles for Supramolecular Synthons in Amine-Acid Systems

The predictable and robust nature of the interactions between amine and carboxylic acid groups has led to the development of the concept of "supramolecular synthons." nih.gov These are reliable and reproducible structural units formed by specific intermolecular interactions. acs.org In the case of ethylenediammonium dibenzoate, the charge-assisted N⁺-H···O⁻ hydrogen bonds between the ammonium cation and the carboxylate anions form a primary supramolecular synthon. researchgate.netiucr.org The reliability of this synthon allows for a degree of predictability in the crystal engineering of amine-acid co-crystals and salts. nih.govacs.org By understanding the hierarchy and relative strengths of different synthons (e.g., strong hydrogen bonds vs. weaker π-π stacking), it is possible to design and construct complex supramolecular architectures with desired topologies. rsc.org

Formation of Layered and Three-Dimensional Supramolecular Architectures

The combination of strong, directional hydrogen bonds and weaker, less-directional π-π stacking interactions in ethylenediammonium dibenzoate leads to the formation of well-defined supramolecular architectures. The primary hydrogen-bonding network often forms one- or two-dimensional motifs, such as chains or sheets. nih.gov For instance, the ethylenediammonium cations can bridge benzoate anions to form infinite chains. These primary structures can then be further organized into three-dimensional architectures through the weaker C-H···O and π-π stacking interactions. researchgate.netiucr.orgmdpi.comnih.govnih.gov In some ammonium carboxylate systems, ladder-type hydrogen-bonding motifs are observed, which can further assemble into more complex structures. nih.gov The result is often a layered structure, where sheets of hydrogen-bonded ions are held together by the weaker van der Waals forces and aromatic stacking between the benzoate rings.

Computational and Theoretical Investigations of Benzoic Acid;ethane 1,2 Diamine Systems

Quantum Chemical Calculations for Molecular and Crystal Structures

Quantum chemical calculations are essential for understanding the intrinsic properties of the benzoic acid and ethane-1,2-diamine system, from the geometry of the individual ions to the structure of the crystalline salt. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and bonding in molecular systems due to its favorable balance of accuracy and computational cost. In the context of the benzoic acid;ethane-1,2-diamine salt, DFT can be employed to optimize the molecular geometries of the benzoate (B1203000) anion and the ethylenediammonium cation. Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles.

Studies on benzoic acid and its derivatives have demonstrated the utility of DFT in characterizing intermolecular interactions, particularly hydrogen bonding. For instance, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory have been used to investigate the structure of benzoic acid dimers, revealing the nature of the O-H···O hydrogen bonds that hold the dimer together. vjst.vn For the this compound salt, DFT would be instrumental in analyzing the N-H···O hydrogen bonds between the ethylenediammonium cation and the benzoate anion, which are crucial for the stability of the crystal lattice. Furthermore, DFT can be used to calculate electronic properties such as the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack, and in understanding the nature of intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzoic Acid Dimer

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,p)) |

|---|---|---|

| Intermolecular H-bond | O-H···O | 1.637 Å |

| Intramolecular Bond | C=O | 1.216 Å |

| Intramolecular Bond | C-O | 1.355 Å |

| Intramolecular Angle | O-C-O | 122.5° |

Data is illustrative for the benzoic acid dimer and sourced from studies on benzoic acid. vjst.vn

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular systems. These methods are particularly useful for determining accurate energy minima, vibrational frequencies, and interaction energies. For the this compound system, ab initio calculations can be used to locate the most stable geometric arrangement of the ions in the crystal lattice, corresponding to the global energy minimum.

Vibrational frequency calculations are another important application of ab initio methods. The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. For the title salt, these calculations would be particularly insightful for assigning the vibrational modes associated with the N-H···O hydrogen bonds and the vibrations of the carboxylate group of the benzoate anion and the ammonium (B1175870) groups of the ethylenediammonium cation. Ab initio calculations have been successfully used to study the vibrational spectra of benzoic acid dimers and have aided in the assignment of complex spectral features. researchgate.net

Furthermore, ab initio calculations can be used to quantify the interaction energies between the benzoate and ethylenediammonium ions. This information is crucial for understanding the stability of the salt and the nature of the forces holding the crystal together. The interaction energy can be decomposed into various components, such as electrostatic, exchange, induction, and dispersion energies, to provide a deeper understanding of the bonding.

Table 2: Example of Calculated Vibrational Frequencies for Benzoic Acid Dimer

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretching in H-bond | ~3000 (broad) |

| ν(C=O) | C=O stretching | ~1700 |

| δ(O-H) | O-H out-of-plane bending | ~950 |

| Intermolecular | Dimer stretching | ~100 |

Frequencies are approximate and based on theoretical studies of benzoic acid dimers. researchgate.net

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of molecular systems, providing insights into their dynamic behavior and intermolecular interactions. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach can be used to investigate the this compound salt in various environments, such as in the solid state or in solution.

In the solid state, MD simulations can be used to study the vibrational dynamics of the crystal lattice and the stability of the crystal structure at different temperatures. In solution, MD simulations can provide a detailed picture of the solvation of the benzoate and ethylenediammonium ions. These simulations can reveal the structure of the solvent shells around the ions, the dynamics of solvent exchange, and the nature of ion-solvent interactions.

A key aspect of MD simulations is the investigation of intermolecular interactions. For the this compound system in solution, MD can be used to study the extent of ion pairing between the benzoate and ethylenediammonium ions, and how this is influenced by the solvent. The simulations can also be used to analyze the hydrogen bonding network between the ions, and between the ions and solvent molecules. Such studies on similar systems, like benzoic acid derivatives in various solvents, have provided valuable insights into their self-association and interaction with the solvent. ucl.ac.uk

Prediction of Water Activity and Cluster Formation using Computational Models (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational model that predicts the thermodynamic properties of fluids and solutions based on quantum mechanical calculations. scm.com It is particularly useful for predicting properties such as activity coefficients, solubilities, and partition coefficients. For the this compound system, COSMO-RS can be used to predict its solubility in water and other solvents, as well as its effect on the activity of water in aqueous solutions.

Water activity is a critical parameter in many chemical and biological systems, and the presence of solutes like the this compound salt can significantly alter it. COSMO-RS can model the interactions between the ions and water molecules to predict this effect.

Furthermore, COSMO-RS can be used to investigate the potential for cluster formation in solution. The model can predict the likelihood of the formation of aggregates of the benzoate and ethylenediammonium ions, as well as clusters involving these ions and solvent molecules. For systems with strong hydrogen bonding, extensions to the COSMO-RS model, such as COSMO-RS-DARE (dimerization, aggregation, and reaction extension), can be employed to improve the accuracy of the predictions by explicitly accounting for these strong interactions. copernicus.org Studies on carboxylic acids have shown that such models can provide a better agreement with experimental data for activity coefficients when clustering is taken into account. copernicus.org

Theoretical Analysis of Proton Transfer Mechanisms in Amine-Acid Salt Formation

The formation of the this compound salt involves the transfer of a proton from the carboxylic acid group of benzoic acid to one of the amino groups of ethane-1,2-diamine. The mechanism of this proton transfer can be investigated using theoretical methods.

Computational chemistry allows for the mapping of the potential energy surface (PES) for the proton transfer reaction. By identifying the transition state on the PES, the energy barrier for the proton transfer can be calculated. This provides insight into the kinetics of the salt formation. DFT and ab initio methods are well-suited for these types of calculations.

Theoretical studies on proton transfer in similar systems, such as the double proton transfer in benzoic acid dimers, have provided a detailed understanding of the factors that influence the reaction, including the role of quantum tunneling. arxiv.org In the case of the this compound system, theoretical analysis can elucidate whether the proton transfer is a direct process or if it is mediated by solvent molecules in solution. The calculations can also reveal how the electronic structure of the molecules changes along the reaction coordinate.

Force Field Development and Parameterization for Molecular Simulations

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of potential energy functions and associated parameters that describe the energetics of a molecular system. While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules, they may not have accurate parameters for all small molecules, including the benzoate and ethylenediammonium ions.

Therefore, for accurate MD simulations of the this compound system, it may be necessary to develop and parameterize a specific force field. This process typically involves fitting the force field parameters to reproduce high-level quantum mechanical data or experimental results. For example, bond stretching and angle bending parameters can be derived from the Hessian matrix calculated from a quantum mechanical frequency calculation. Torsional parameters, which describe the energy profile for rotation around a bond, are often fitted to reproduce the rotational energy profile calculated with quantum mechanics.

Non-bonded parameters, which include van der Waals and electrostatic terms, are also crucial. Partial atomic charges for the benzoate and ethylenediammonium ions can be derived from quantum mechanical calculations using methods such as CHELPG or RESP. The development of accurate force fields is an active area of research, with automated tools and protocols being developed to facilitate the parameterization of new molecules. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Involving Ethylenediamine and Benzoic Acid Derivatives

Ethylenediamine (B42938) as a Chelating Ligand in Transition Metal Complexes

Ethylenediamine (en) is a classic and widely studied bidentate ligand in coordination chemistry. researchgate.net Its ability to form a stable five-membered chelate ring upon coordination to a metal ion is a key feature that contributes to the stability of its complexes. rsc.orgyoutube.com The two nitrogen donor atoms of ethylenediamine bind to a single metal center, a mode of bonding known as chelation. This chelate effect generally leads to greater thermodynamic stability compared to complexes with analogous monodentate ligands. quora.com

Ethylenediamine readily forms complexes with a wide range of transition metals, including but not limited to chromium(II), cobalt(II), nickel(II), copper(II), zinc(II), iron(III), and rhodium(III). rsc.orgpvpcollegepatoda.orgrsc.org The stoichiometry of these complexes can vary, with common examples being [M(en)]n+, [M(en)2]n+, and [M(en)3]n+. In these complexes, the remaining coordination sites on the metal are typically occupied by solvent molecules or other ligands. researchgate.net

The coordination of ethylenediamine to a metal center fixes the conformation of the five-membered chelate ring. This ring is not planar and can adopt either a δ or λ conformation. In tris(ethylenediamine) complexes, such as [Co(en)3]3+, the combination of these ring conformations leads to the possibility of different diastereomers, which can be distinguished in the solid state. rsc.org The interconversion between these conformations in solution is often rapid. rsc.org

Furthermore, ethylenediamine is considered a strong-field ligand in the spectrochemical series, meaning it causes a relatively large splitting of the d-orbitals of the metal ion. wikipedia.org This property influences the electronic and magnetic properties of the resulting complexes. For instance, it can lead to the formation of low-spin complexes where electrons are paired in the lower energy d-orbitals. wikipedia.org

The versatility of ethylenediamine as a ligand is further demonstrated by its use in the synthesis of more complex ligand systems, such as Schiff bases and macrocycles, where it provides a foundational structural unit. researchgate.netijirset.comresearchgate.net These modified ligands can exhibit different coordination properties and lead to complexes with unique structures and functionalities.

Synthesis and Characterization of Metal-Ethylenediamine-Benzoate Complexes

The synthesis of metal complexes incorporating both ethylenediamine and benzoate (B1203000) or its derivatives typically involves the reaction of a metal salt with ethylenediamine and the corresponding benzoic acid in a suitable solvent. nih.gov The specific outcome of the reaction, including the stoichiometry and coordination geometry of the resulting complex, can be influenced by factors such as the molar ratios of the reactants, the nature of the metal ion, the specific benzoic acid derivative used, and the reaction conditions.

A common synthetic route involves the direct reaction of a metal acetate (B1210297) salt with ethylenediamine, where the acetate anion, a derivative of acetic acid, can be seen as analogous to a benzoate anion in its coordinating ability. nih.gov For example, a series of tris(ethylenediamine)metal(II) diacetate complexes, M(en)32, where M = Mn, Fe, Co, Ni, Cu, and Zn, have been synthesized and structurally characterized. nih.gov

Characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the ratio of metal, ethylenediamine, and benzoate. tsijournals.com Molar conductivity measurements in solution can indicate whether the benzoate moieties are coordinated to the metal ion or exist as free counter-ions. researchgate.netchesci.com

Metal-ethylenediamine complexes exhibit a wide array of structural possibilities, largely dictated by the coordination number of the metal ion and the stoichiometry of the complex. The most prevalent coordination geometry for transition metal complexes with three ethylenediamine ligands, [M(en)3]n+, is octahedral. researchgate.netrsc.org In these complexes, the three bidentate ethylenediamine ligands wrap around the metal ion, creating a chiral center at the metal. This results in the formation of enantiomers, designated as Δ and Λ. rsc.org

For complexes with two ethylenediamine ligands, [M(en)2X2]n+, where X represents a monodentate ligand or part of a bidentate ligand, both cis and trans isomers are possible. In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. pvpcollegepatoda.org The choice between these geometries can be influenced by the nature of the X ligand and the metal ion. For instance, some bis(ethylenediamine)chromium(II) complexes have been shown to adopt trans-octahedral structures. rsc.org

The coordination of a single ethylenediamine ligand leaves more sites available for other ligands, leading to even greater structural diversity. The flexibility of the ethylenediamine chelate ring allows it to accommodate distortions from ideal geometries. A notable example is the significant Jahn-Teller distortion observed in d9 copper(II) complexes, such as [Cu(en)3]2+, which leads to an elongation of the axial bonds. nih.gov

The table below summarizes the typical coordination geometries observed for metal-ethylenediamine complexes.

| Metal-to-Ethylenediamine Ratio | General Formula | Common Coordination Geometry | Chirality/Isomerism |

| 1:3 | [M(en)3]n+ | Octahedral | Δ and Λ enantiomers |

| 1:2 | [M(en)2X2]n+ | Octahedral | cis and trans isomers |

| 1:1 | [M(en)X4]n+ | Octahedral (or other) | Dependent on other ligands |

This table provides a generalized overview. The actual observed geometry can be influenced by various factors.

Spectroscopic techniques are indispensable for elucidating the nature of the interaction between ethylenediamine, benzoate derivatives, and the central metal ion. Infrared (IR) spectroscopy, electronic (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy each provide unique insights into the structure and bonding of these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ethylenediamine and benzoate ligands. The N-H stretching vibrations of the amino groups in ethylenediamine typically shift to lower frequencies upon coordination to a metal ion. tsijournals.com Similarly, the C-N stretching band of ethylenediamine also undergoes a shift upon complexation. tsijournals.com The coordination of the benzoate ligand can be inferred from the positions of the asymmetric and symmetric carboxylate (COO-) stretching bands. When the carboxylate group coordinates to the metal, the stretching frequencies of the C=O and C-O bonds change compared to the free benzoate ion. nih.gov The disappearance of the C=O stretching vibration peak of the carboxylic acid ligand is a strong indicator of its coordination to the metal ion. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable to paramagnetic complexes, NMR spectroscopy can provide detailed structural information for diamagnetic complexes in solution. 1H and 13C NMR spectra can confirm the presence of the organic ligands and may show shifts in the resonance signals upon coordination. For chiral complexes, NMR can be used to distinguish between different diastereomers. nih.gov

The following table summarizes key spectroscopic features and their interpretation in the context of metal-ethylenediamine-benzoate complexes.

| Spectroscopic Technique | Key Feature | Interpretation |

| Infrared (IR) | Shift in N-H and C-N stretching vibrations | Coordination of ethylenediamine |

| Infrared (IR) | Changes in carboxylate (COO-) stretching frequencies | Coordination of benzoate |

| Electronic (UV-Vis) | Position and intensity of d-d transition bands | Information on coordination geometry and ligand field strength |

| Nuclear Magnetic Resonance (NMR) | Shifts in proton and carbon resonances | Confirmation of ligand coordination and structural details (for diamagnetic complexes) |

This table provides a general guide. Specific peak positions and shifts will vary depending on the metal, ligands, and complex structure.

Role of Benzoic Acid Derivatives as Anions or Co-ligands in Metal Complex Coordination

Benzoic acid and its derivatives can play a dual role in the formation of metal complexes with ethylenediamine. They can act as simple counter-anions to balance the charge of a cationic metal-ethylenediamine complex, or they can directly coordinate to the metal center as co-ligands. nih.gov

When acting as a counter-anion, the benzoate derivative is not directly bonded to the metal ion but is held in the crystal lattice through electrostatic interactions and often hydrogen bonding. nih.gov An example of this is the series of M(en)32 complexes, where the acetate anions are not coordinated to the metal but form a three-dimensional network through hydrogen bonds with the N-H groups of the ethylenediamine ligands. nih.gov

Alternatively, benzoate derivatives can coordinate to the metal ion as co-ligands, typically through one or both of the oxygen atoms of the carboxylate group. This coordination can occur in a monodentate fashion, where only one oxygen atom binds to the metal, or in a bidentate fashion, where both oxygen atoms chelate the metal or bridge between two metal centers. researchgate.net The specific coordination mode depends on factors such as the metal ion, the steric and electronic properties of the other ligands, and the reaction conditions. The presence of other functional groups on the benzoic acid ring can also influence its coordinating behavior. researchgate.net

Advanced Research on Chiral Metal Complexes with Diamine Ligands

The field of chiral metal complexes utilizing diamine ligands, including ethylenediamine and its derivatives, is an active area of research with significant implications for asymmetric catalysis and materials science. nih.govnih.gov The inherent chirality of many metal-diamine complexes, particularly octahedral tris-chelates like [Co(en)3]3+, provides a foundation for creating asymmetric environments around the metal center. rsc.org

A key strategy in this area is the use of chiral diamine ligands, which are often synthesized from readily available chiral starting materials. nih.gov Trans-1,2-diaminocyclohexane is a prominent example of a chiral diamine that has been extensively used to construct chiral ligands. nih.gov The transfer of chirality from the ligand to the metal center can lead to a high degree of stereocontrol in the resulting complex, often favoring the formation of a single coordination geometry. nih.gov

Researchers are developing increasingly sophisticated chiral diamine ligands, including polymeric and modularly designed systems, to enhance the catalytic efficiency and enantioselectivity of metal-catalyzed reactions. nih.govacs.orgacs.org For instance, polymeric chiral diamine ligands have been used to create recyclable iridium catalysts for the asymmetric transfer hydrogenation of ketones, achieving high enantioselectivities and catalyst turnovers. nih.govacs.org

The design of these chiral ligands often involves tuning their steric and electronic properties to optimize their interaction with the metal and the substrate in a catalytic cycle. nih.govacs.org Theoretical studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are crucial for understanding the factors that govern the stereochemistry of these complexes and for designing more effective chiral catalysts. nih.gov

Advanced Research Applications and Environmental Relevance

Role in Atmospheric New Particle Formation and Aerosol Science

While direct studies on the specific role of the benzoic acid;ethane-1,2-diamine complex in the atmosphere are limited, the fundamental components are highly relevant to the processes of new particle formation (NPF) and secondary organic aerosol (SOA) growth. Atmospheric aerosols, which have significant impacts on climate and human health, can be formed from the gas-to-particle conversion of various precursor compounds. The interaction between acids and amines is a key pathway in this process.

In the atmosphere, the formation of new particles is often initiated by the clustering of molecules of low volatility. The reaction between an acid, such as benzoic acid, and a base, like ethane-1,2-diamine, can lead to the formation of a salt with a significantly lower vapor pressure than the individual precursor molecules. This process is a classic acid-base neutralization reaction.

The mechanism involves the transfer of a proton (H+) from the carboxylic acid group (-COOH) of benzoic acid to the amino groups (-NH2) of ethane-1,2-diamine. Given that ethane-1,2-diamine has two amino groups, it can accept two protons, resulting in the formation of the ethane-1,2-diammonium dication. This ion then forms a stable ionic bond with two benzoate (B1203000) anions. The resulting aminium salt is a key component in the initial stages of aerosol formation. The general reaction is as follows:

2C₆H₅COOH + H₂NCH₂CH₂NH₂ → [H₃N⁺CH₂CH₂N⁺H₃][C₆H₅COO⁻]₂

This salt formation is a critical step in the creation of nanometer-sized molecular clusters that can then grow into larger aerosol particles. The presence of organic acids, like benzoic acid, has been shown to enhance the nucleation of atmospheric aerosols. researchgate.net Similarly, diamines are recognized as being more efficient in promoting new particle formation compared to monoamines. researchgate.net

Computational chemistry provides powerful tools to investigate the molecular-level details of aerosol nucleation. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the thermodynamics and kinetics of the formation of acid-amine clusters. These models can predict the most stable geometries of the clusters and the strength of the interactions holding them together.

For the benzoic acid-ethane-1,2-diamine system, computational models would likely explore the stepwise addition of acid and amine molecules to a growing cluster. Key parameters that would be calculated include:

Binding Energies: To determine the stability of the clusters.

Gibbs Free Energy of Formation: To assess the spontaneity of cluster formation under various atmospheric conditions (temperature, pressure, and concentration of precursors).

Role of Water Molecules: To understand how hydration affects the stability and structure of the clusters.

Studies on similar systems, such as the interaction between sulfuric acid and benzenedicarboxylic acid, have shown that the geometry of the acid plays a crucial role in the stability of the resulting hydrogen-bonded network within the cluster. nih.gov Molecular dynamics simulations are also used to study the behavior of these clusters in a more realistic, dynamic environment, providing insights into their growth pathways and collision dynamics. researchgate.netunimi.itucl.ac.uk

| Parameter | Significance in NPF Studies | Typical Computational Method |

|---|---|---|

| Binding Energy | Indicates the stability of the molecular cluster. Higher binding energy suggests a more stable cluster that is more likely to form and persist. | Density Functional Theory (DFT), Coupled Cluster (CC) methods |

| Gibbs Free Energy (ΔG) | Determines the thermodynamic favorability of cluster formation at specific atmospheric temperatures and pressures. A negative ΔG indicates a spontaneous process. | DFT with vibrational frequency analysis |

| Cluster Geometry | Reveals the three-dimensional arrangement of molecules and the nature of the intermolecular bonds (e.g., hydrogen bonds, ionic bonds). | Geometry optimization using DFT |

| Evaporation Rate | Predicts the likelihood of a cluster losing a molecule, which is a key factor in determining the net growth rate of new particles. | Calculated from ΔG using kinetic models like the Atmospheric Cluster Dynamics Code (ACDC) |

Potential in Chemomechanical Polymer Systems Based on Supramolecular Interactions

Chemomechanical polymers are a class of "smart" materials that can convert chemical energy into mechanical motion. The function of these materials often relies on reversible supramolecular interactions. The this compound complex, with its well-defined hydrogen bonding and ionic interactions, is a candidate for incorporation into such polymer systems.

The principle involves integrating the acid and amine components into a polymer network. For instance, a polymer could be synthesized with pendant benzoic acid groups, and another with amine functionalities. When these polymers are brought into contact, or when a diamine is introduced to a benzoic acid-containing polymer, the formation of the salt cross-links the polymer chains. This cross-linking can induce a significant change in the polymer's volume, causing it to contract or swell. The process can be reversed by changing the chemical environment, for example, by altering the pH to break the ionic bonds.

The presence of aromatic units from the benzoic acid can also lead to enhanced contraction or expansion effects due to stacking interactions within the polymer matrix. Research on polymeric salts of benzoic acids with amine-containing polymers has demonstrated the feasibility of creating such functional materials. scielo.org.mxresearchgate.net

Exploration in Crystal Engineering for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the way molecules assemble in the solid state through non-covalent interactions. The this compound system is an excellent example of a supramolecular synthon, a robust structural unit formed by predictable intermolecular interactions.

The formation of the ethane-1,2-diammonium dibenzoate salt leads to a highly organized crystal structure. X-ray crystallography studies on analogous systems reveal that these components typically self-assemble into layered structures. These layers are composed of ionic sheets where the diammonium cations and benzoate anions are linked by a network of strong N-H···O hydrogen bonds. These ionic layers are often sandwiched between layers of the aromatic rings of the benzoate anions, which are stabilized by π-π stacking interactions. researchgate.netresearchgate.net

The predictability of this self-assembly process makes it a valuable tool for creating new functional materials. By modifying the benzoic acid (e.g., adding different functional groups to the benzene (B151609) ring) or by using different diamines, the properties of the resulting crystalline material, such as its solubility, melting point, and optical properties, can be systematically tuned.

| Interaction Type | Description | Role in Crystal Structure |

|---|---|---|

| Ionic Bonding | Electrostatic attraction between the positively charged ethane-1,2-diammonium cation and the negatively charged benzoate anions. | Primary interaction responsible for the formation of the salt. |

| Hydrogen Bonding | Strong N-H···O bonds form between the ammonium (B1175870) groups of the cation and the carboxylate groups of the anions. | Directs the assembly of the ions into specific, ordered arrangements, often forming sheets or chains. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the benzoate anions. | Stabilizes the packing of the aromatic layers, contributing to the overall stability of the crystal lattice. |

| van der Waals Forces | Weak, short-range electrostatic attractions between all atoms. | Contribute to the overall cohesion and dense packing of the crystal. |

Future Research Directions and Emerging Paradigms

Integrated Experimental and Computational Approaches for Predictive Design

The predictive design of supramolecular architectures is a major goal in materials science. For systems like benzoic acid;ethane-1,2-diamine, this involves forecasting the crystal structure and properties of the resulting salt. Future research will increasingly rely on a synergistic approach that combines experimental validation with powerful computational modeling.

Computational Strategies: The distinction between a salt (proton transfer) and a cocrystal (no proton transfer) is a critical first step in prediction. nih.govucl.ac.ukiucr.orgnih.govacs.org Density Functional Theory (DFT) calculations have emerged as a key tool for this purpose. By calculating the lattice energies of both the ionized (salt) and neutral (cocrystal) forms, researchers can predict which is more stable. nih.govucl.ac.uk For instance, studies on pyridine-carboxylic acid systems have shown that the relative stabilities of different crystal structures are highly sensitive to the assumed position of the acidic proton. nih.gov Advanced computational methods, such as those employing the r2SCAN functional, are recommended for their balance of accuracy and efficiency in differentiating between salt and cocrystal forms, particularly for systems with O-H···N hydrogen bonds longer than 2.554 Å. iucr.orgnih.gov

Experimental Validation: These computational predictions must be anchored in experimental reality. Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the crystal structure and the location of protons. The Cambridge Structural Database (CSD) serves as a vast repository of this information, providing a basis for validating computational models and identifying structural trends. nih.gov

The future will see tighter integration of these methods. For example, computational crystal structure prediction (CSP) can generate a landscape of possible crystal packings, which can then guide experimental crystallization screening to target the most promising solid forms. ucl.ac.uk This integrated approach was successfully used to rationalize the polymorphic behavior of pharmacologically active salts like amantadine (B194251) hydrochloride. ucl.ac.uk

| Computational Technique | Application in this compound Systems | Key Findings from Related Systems |

| Lattice Energy Calculations (DFT) | Predicting the thermodynamic stability of salt vs. cocrystal forms. | The position of the acidic proton significantly impacts the predicted stability of crystal structures. nih.gov |

| Periodic System DFT (r2SCAN functional) | Differentiating between salt and cocrystal configurations. | Provides reliable results for O-H···N bonds longer than 2.554 Å, offering a good balance of accuracy and computational cost. iucr.orgnih.gov |

| Crystal Structure Prediction (CSP) | Generating a landscape of plausible crystal structures to guide experimental work. | Successfully rationalized the polymorphic and hydration behavior of active pharmaceutical ingredients. ucl.ac.uk |

Exploring Novel Diamine and Carboxylic Acid Counterparts for Enhanced Supramolecular Architectures

The simple combination of benzoic acid and ethane-1,2-diamine is just the starting point. A significant avenue of future research involves systematically varying both the carboxylic acid and the diamine components to create a diverse library of supramolecular materials with tailored properties.

Varying the Carboxylic Acid: The introduction of substituents onto the benzene (B151609) ring of benzoic acid can dramatically alter the resulting supramolecular architecture. This has been demonstrated in co-crystals of various benzoic acid derivatives with N-containing bases. rsc.org For example, the synthesis of salts and co-crystals using derivatives like 4-chlorobenzoic acid, 3,4-dihydroxybenzoic acid, and salicylic (B10762653) acid with ethylenediamine (B42938) has been reported. nih.gov These modifications influence hydrogen bonding patterns, introduce other non-covalent interactions (like halogen bonding or additional O-H···O bonds), and can lead to different packing motifs. The use of more complex carboxylic acids, such as dicarboxylic or tricarboxylic acids, can lead to the formation of extended coordination polymers with interesting network topologies. researchgate.net

Varying the Diamine: Replacing ethane-1,2-diamine with other diamines (e.g., longer chain aliphatic diamines, cyclic diamines like piperazine (B1678402), or aromatic diamines) offers another dimension for structural control. rsc.org The geometry and flexibility of the diamine will dictate the possible spatial arrangements of the components in the crystal lattice. The study of ethylenediammonium-dicarboxylate salts, for instance, highlights how the interplay between the diamine and various dicarboxylic acids leads to a range of network structures.

This combinatorial approach, exploring a wide matrix of carboxylic acids and diamines, will be essential for discovering new materials with desired properties, such as enhanced thermal stability, specific solubility profiles, or interesting optical and electronic characteristics.

| Component Modification | Rationale | Examples from Literature |

| Substituted Benzoic Acids | To introduce new functional groups and alter non-covalent interactions. | Co-crystallization of salicylic acid and aspirin (B1665792) with various N-bases. rsc.org |

| Polycarboxylic Acids | To create extended, network-like architectures (coordination polymers). | Formation of one-dimensional coordination polymers with isophthalate-type ligands. |

| Alternative Diamines | To modify the geometry, flexibility, and hydrogen-bonding capabilities of the cation. | Use of piperazine and 2-aminopyrimidine (B69317) in co-crystals with benzoic acid derivatives. rsc.org |

Advanced Characterization Techniques for In Situ Studies of Salt Formation and Transformation

Understanding the kinetics and mechanisms of salt formation is crucial for controlling the outcome of crystallization processes. Future research will increasingly move beyond the characterization of the final product to the real-time, in situ monitoring of the formation and transformation of salts like this compound.

Spectroscopic Methods: Vibrational spectroscopy techniques are particularly powerful for these studies.

In situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can monitor the formation of diazonium salts by tracking the appearance and disappearance of characteristic vibrational bands, providing a comprehensive understanding of the reaction progress without the need for sampling. nih.gov

In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring cocrystallization processes in solution. It can elucidate the transformation pathways from raw materials to the final cocrystal or salt and has been used to study the formation of ciprofloxacin (B1669076) salts with benzoic acid derivatives. google.com

Other Techniques:

In Situ Salt Screening: This method allows for rapid screening of potential salt formers by slurrying the free base with a stoichiometric amount of an acid and monitoring the resulting solids. bohrium.comcrystallizationsystems.comnih.gov Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can then be used to characterize the in situ formed salts. bohrium.comnih.gov This approach is valuable for early-stage discovery and formulation studies, conserving time and material. bohrium.comnih.gov

The data from these in situ techniques will provide unprecedented insight into nucleation pathways, polymorphic transformations, and the influence of process parameters (like temperature and solvent) on the final solid form.

Applications in Next-Generation Supramolecular and Coordination Materials

The deliberate design of supramolecular architectures based on the benzoic acid and ethane-1,2-diamine motif opens up possibilities for a range of advanced materials. While benzoic acid itself is widely used as a precursor in the chemical industry for producing phenols, plasticizers, and preservatives, its role as a building block in advanced materials is an area of active research. annexechem.comjustlonghealth.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): By incorporating metal ions, the simple salt can be extended into multidimensional coordination polymers. The carboxylate group of benzoic acid and the nitrogen atoms of ethylenediamine are excellent coordinating sites for metal ions. This can lead to materials with porous structures, which have potential applications in gas storage, separation, and catalysis.

Functional Organic Materials: The self-assembly properties of these acid-base adducts can be harnessed to create new organic materials. For instance, the use of ethylenediammonium salts in conjunction with other functional components is being explored. Quaternary ammonium (B1175870) salts, a related class of materials, are being investigated for their anti-fouling properties in marine applications and water treatment. mdpi.com Furthermore, derivatives of benzoic acid are being synthesized and evaluated for a wide range of biological activities, including as anticancer agents and enzyme inhibitors. nih.gov The supramolecular structures formed by these derivatives can influence their bioavailability and efficacy.

The future in this area lies in moving from simple, well-understood systems to complex, multi-component assemblies where the specific interactions between tailored benzoic acid and diamine units give rise to novel and useful functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.